dimethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate
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Overview
Description
Dimethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, is characterized by the presence of two ester groups at the 4 and 5 positions of the pyrazole ring, along with phenyl groups at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, with the process being carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of metal-free catalysis and acid or base-free conditions makes the process environmentally friendly and cost-effective . The reaction yields are typically high, ranging from 78% to 92%, making it a viable option for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, dihydropyrazoles, and other heterocyclic compounds .
Scientific Research Applications
Dimethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound exhibits biological activity and is used in the development of pharmaceuticals.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which dimethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
- 1,3-Diphenyl-1H-pyrazole-4-carbonitrile
- 3,5-Diphenyl-1H-pyrazole
Uniqueness
Dimethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate is unique due to the presence of ester groups at the 4 and 5 positions, which influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in various fields .
Properties
Molecular Formula |
C19H16N2O4 |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
dimethyl 2,5-diphenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C19H16N2O4/c1-24-18(22)15-16(13-9-5-3-6-10-13)20-21(17(15)19(23)25-2)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
UEWMUVOXGUWZDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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